Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate
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Overview
Description
Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and multiple functional groups that contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chloro-2,5-difluorobenzoyl chloride, which is then reacted with piperidine to form the corresponding piperidinyl derivative. This intermediate is further reacted with formohydrazide and methanethioyl chloride to introduce the formohydrazido and methanethioyl groups. Finally, the pyridine-3-carboxylate moiety is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can introduce a wide range of new functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in areas such as anti-inflammatory, antiviral, or anticancer research.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups and aromatic rings may allow it to bind to these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 2-[({[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]formohydrazido}methanethioyl)amino]pyridine-3-carboxylate can be compared to other compounds with similar structures or functional groups:
Similar Compounds: Compounds such as 4-chloro-2,5-difluorobenzoyl derivatives, piperidinyl formohydrazides, and pyridine-3-carboxylates share structural similarities with the target compound.
Uniqueness: The combination of these structural elements in a single molecule is unique, providing a distinct set of chemical and biological properties that may not be observed in the individual components or other related compounds.
Properties
IUPAC Name |
methyl 2-[[[1-(4-chloro-2,5-difluorobenzoyl)piperidine-4-carbonyl]amino]carbamothioylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF2N5O4S/c1-33-20(32)12-3-2-6-25-17(12)26-21(34)28-27-18(30)11-4-7-29(8-5-11)19(31)13-9-16(24)14(22)10-15(13)23/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,27,30)(H2,25,26,28,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEXDXJSNZWUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NC(=S)NNC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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